5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the functional groups it contains. It includes a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring attached to a p-tolyl group and a 1,2,4-oxadiazol-5-yl group, which is further attached to a 4-chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, it is likely to be a solid at room temperature, given the presence of multiple aromatic rings .Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez et al. (2016) synthesized a series of compounds related to the specified chemical structure and evaluated their in vitro antimicrobial and anticancer activity. Among these compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, alongside demonstrating good to excellent antimicrobial activity (Hafez, Al-Hussain, & El-Gazzar, 2016).
Another research conducted by Elzahabi et al. (2018) on pyrido[2,3-d]pyrimidine scaffold-based compounds, similar in structure to the specified compound, revealed strong anticancer potential against various cancer cell lines, including hepatic, prostate, and colon cancers. These compounds also exhibited promising inhibitory activity against several kinases, which are important targets for cancer therapy (Elzahabi, Nossier, Khalifa, Alasfoury, & El-Manawaty, 2018).
Antifungal and Antibacterial Properties
Soliman, Shafik, and Darwish (1982) explored the synthesis of some substituted 5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones, including compounds with structural similarities to the queried chemical, finding them to possess in vitro antibacterial and antifungal activities (Soliman, Shafik, & Darwish, 1982).
Kinase Inhibitory and Molecular Docking Studies
The anticancer evaluation of pyrido[2,3-d]pyrimidine scaffold-based compounds also included molecular docking studies, which verified their binding mode towards specific kinases, indicating a potential mechanism through which these compounds exert their anticancer effects. This suggests that the chemical structure may interact with similar targets, offering a pathway to anticancer activity (Elzahabi et al., 2018).
Future Directions
properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2/c1-13-2-8-16(9-3-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-4-6-15(22)7-5-14/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEAHXNHCUDCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.